GSK 366 -

GSK 366

Catalog Number: EVT-270068
CAS Number:
Molecular Formula: C17H16ClN3O4
Molecular Weight: 361.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK366 is a potent inhibitor of kynurenine-3-monooxygenase (KMO).
Overview

GSK 366 is a small molecule compound that functions as an inhibitor of glycogen synthase kinase-3, a critical enzyme involved in various cellular processes, including glucose metabolism, cell signaling, and neuroprotection. Glycogen synthase kinase-3 exists in two isoforms, GSK-3α and GSK-3β, which play significant roles in regulating insulin signaling and cellular homeostasis. The development of GSK 366 aims to provide therapeutic benefits in conditions such as diabetes, neurodegenerative diseases, and mood disorders.

Source and Classification

GSK 366 is classified as a glycogen synthase kinase-3 inhibitor. It is synthesized through chemical processes that involve the modification of existing scaffolds known for their biological activity against GSK-3. The compound has been studied for its potential applications in both preclinical and clinical settings, particularly for its effects on central nervous system disorders and metabolic diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK 366 involves several key steps, typically starting from commercially available precursors. The process often utilizes techniques such as:

  1. Coupling Reactions: To form the core structure of the compound.
  2. Functional Group Modifications: To enhance potency and selectivity towards GSK-3.
  3. Purification Techniques: Such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Detailed synthesis protocols often include specific reaction conditions (temperature, solvents) and analytical methods (Nuclear Magnetic Resonance spectroscopy and mass spectrometry) to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK 366 can be represented by its chemical formula, which includes various functional groups that contribute to its inhibitory activity against glycogen synthase kinase-3. The structure typically features:

  • A central scaffold that interacts with the ATP-binding site of GSK-3.
  • Substituents that enhance binding affinity and specificity.

Data regarding its molecular weight, solubility, and structural characteristics are crucial for understanding its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

GSK 366 undergoes specific chemical reactions that facilitate its interaction with glycogen synthase kinase-3. These reactions primarily involve:

  1. Binding Affinity Studies: Evaluating how well GSK 366 binds to the active site of GSK-3.
  2. Inhibition Assays: Determining the effectiveness of GSK 366 in inhibiting GSK-3 activity under various conditions.

Experimental setups often include enzyme kinetics studies to assess how changes in concentration affect the inhibition rate .

Mechanism of Action

Process and Data

GSK 366 exerts its pharmacological effects by selectively inhibiting glycogen synthase kinase-3. This inhibition results in:

  • Increased phosphorylation of downstream substrates involved in insulin signaling.
  • Enhanced glycogen synthesis due to reduced activity of glycogen synthase kinase-3 on glycogen synthase.

The mechanism involves competitive inhibition at the ATP-binding site, leading to altered cellular signaling pathways associated with metabolism and neuroprotection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK 366 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are essential for determining the compound's suitability for various applications in research and potential therapeutic use .

Applications

Scientific Uses

GSK 366 has potential applications across several scientific domains:

  1. Neuroscience Research: Investigating its effects on neurodegenerative diseases such as Alzheimer's disease by modulating signaling pathways involved in neuronal survival.
  2. Metabolic Disorders: Exploring its role in enhancing insulin sensitivity and glucose metabolism, particularly in models of type 2 diabetes.
  3. Pharmacological Studies: Serving as a tool compound to elucidate the biological functions of glycogen synthase kinase-3 in various cellular contexts.

The ongoing research into GSK 366 underscores its significance as a promising candidate for future therapeutic interventions targeting metabolic and neurodegenerative disorders .

Introduction to Kynurenine-3-Monooxygenase (KMO) and Its Pathophysiological Role

Kynurenine-3-monooxygenase (KMO) is a mitochondrial flavin adenine dinucleotide (FAD)-dependent enzyme situated at a critical branch point within the kynurenine pathway (KP), the primary route for tryptophan catabolism in mammalian cells [4] [8]. This enzyme catalyzes the conversion of kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a pivotal reaction that steers metabolites toward the production of neuroactive and immunomodulatory compounds [2] [6]. The strategic positioning of KMO makes it a master regulator of the KP's functional output, balancing the synthesis of neuroprotective agents like kynurenic acid (KYNA) against neurotoxic metabolites such as quinolinic acid (QUIN) [8]. Dysregulation of this equilibrium is increasingly implicated across a spectrum of challenging diseases, spanning neurodegenerative, psychiatric, and inflammatory conditions [2] [3] [7]. Consequently, KMO has emerged as a compelling target for therapeutic intervention. GSK 366 (chemical name: (R)-3-(5-Chloro-6-(1-(6-methylpyridazin-3-yl)ethoxy)benzo[d]isoxazol-3-yl)propanoic acid; CAS: 1953157-39-5) represents a potent and selective small-molecule KMO inhibitor developed to precisely modulate this pathway [1] [5] [9]. Characterized by high inhibitory potency (IC₅₀ = 2.3 nM for human KMO; IC₅₀ = 0.7 nM for P. fluorescens KMO), GSK 366 aims to correct pathological metabolite imbalances by shifting flux toward the neuroprotective KYNA arm and away from the neurotoxic QUIN branch [1] [5] [9].

Table 1: Key Biochemical Properties of GSK 366

PropertyValueSource/Context
Chemical FormulaC₁₇H₁₆ClN₃O₄Molecular structure [1] [9]
Molecular Weight361.78 g/mol [1] [5] [9]
CAS Number1953157-39-5Unique identifier [1] [9]
Human KMO IC₅₀2.3 nMEnzymatic inhibition assay [1] [5]
Pf-KMO IC₅₀0.7 nMEnzymatic inhibition assay [1] [5]
Primary MechanismPotent, competitive KMO inhibitionPrevents KYN→3-HK conversion [1] [7]

Biochemical Function of KMO in the Kynurenine Pathway

KMO operates as an NADPH-dependent, FAD-containing monooxygenase tightly embedded in the outer mitochondrial membrane [4] [6] [8]. Its enzymatic reaction consumes oxygen to hydroxylate L-kynurenine, producing 3-hydroxykynurenine (3-HK) and water. This reaction is the committed step channeling substrates down the QUIN synthesis pathway [6] [8]. KMO exhibits distinct tissue distribution, with highest activity found in the liver and kidney, and significantly lower but pathophysiologically crucial activity within the brain, predominantly localized to microglial cells [4] [8]. Its activity is highly sensitive to local microenvironmental conditions:

  • Oxygen Tension: KMO activity increases proportionally with higher oxygen concentrations (hyperoxia), while hypoxia markedly suppresses its function [6]. This positions KMO as a metabolic sensor linking cellular oxygen availability to kynurenine pathway flux.
  • Inflammatory Stimuli: Pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ) and interleukin-1 beta (IL-1β), robustly upregulate both KMO expression and activity in immune and glial cells [4] [8]. This creates a feed-forward loop during inflammation, driving increased production of downstream metabolites like 3-HK and QUIN.
  • Ionic Environment: Activity is significantly modulated (3-10 fold activation) by anions like chloride (Cl⁻), cyanide (CN⁻), and thiocyanate (SCN⁻) through binding near the active site, influencing cofactor (FAD, NADPH) interactions [6].
  • Metabolite Feedback: KMO is subject to feedback inhibition by pathway intermediates, including tryptophan (TRP), anthranilic acid (AA), and xanthurenic acid (XA), typically at higher physiological concentrations [6] [8]. This provides intrinsic regulation of pathway flux.

The compartmentalization of KP enzymes dictates metabolite fate. KAT enzymes, responsible for producing the neuroprotective NMDA receptor antagonist KYNA, are primarily expressed in astrocytes. Conversely, KMO, initiating the neurotoxic branch, is highly expressed in microglia and infiltrating macrophages during neuroinflammation [4] [8]. This cellular segregation means that KMO activity in activated microglia becomes the dominant driver of QUIN synthesis under inflammatory conditions, overwhelming astrocyte-mediated KYNA production and shifting the neurochemical balance toward excitotoxicity and oxidative stress [2] [4].

KMO Dysregulation in Neurodegenerative and Inflammatory Disorders

Dysregulated KMO activity and consequent kynurenine pathway imbalance are hallmark features of numerous central nervous system (CNS) and peripheral disorders. The pathological consequences arise primarily from increased production of neurotoxic/oxidative metabolites (3-HK, QUIN) relative to neuroprotective KYNA:

  • Neurodegenerative Diseases: In Alzheimer's disease (AD), heightened brain KMO activity and microglial activation correlate with increased QUIN levels, contributing to NMDA receptor-mediated excitotoxicity, tau hyperphosphorylation, and neuronal loss [3] [8]. Huntington's disease (HD) models demonstrate significant KMO upregulation and QUIN accumulation within the striatum; genetic or pharmacological KMO inhibition extends lifespan and improves motor phenotypes in HD mice by restoring metabolite balance and reducing QUIN neurotoxicity [8]. Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and ischemic stroke similarly exhibit altered KP dynamics favoring the KMO-dependent neurotoxic arm, exacerbating neuronal vulnerability [3] [8].
  • Psychiatric Disorders: Schizophrenia pathophysiology involves complex KP alterations. While elevated brain KYNA levels (partly due to reduced KMO activity or expression in specific brain regions) are linked to cognitive deficits via α7nAChR and NMDAR inhibition, systemic inflammation can concurrently drive peripheral KMO activation. This creates a complex neurochemical imbalance impacting glutamatergic and dopaminergic function [2] [6]. Depression, particularly treatment-resistant forms associated with inflammation, shows evidence of increased KMO activity and QUIN levels in the CNS, contributing to glutamate excitotoxicity, neuroinflammation, and reduced neurogenesis [4] [8].
  • Peripheral Inflammatory & Autoimmune Diseases: KMO is significantly upregulated in peripheral immune cells (monocytes, macrophages, T cells) by cytokines (e.g., IFN-γ, TNF-α). This drives increased production of QUIN and other immunomodulatory metabolites (3-HK, 3-HAA) which can suppress T-cell responses, promote T-cell apoptosis, induce Th17 differentiation, and impair dendritic cell function [4] [8]. This KMO-driven shift contributes to immune dysregulation in conditions like rheumatoid arthritis, inflammatory bowel disease, systemic lupus erythematosus (SLE), and sepsis [4] [8]. Furthermore, KMO activation promotes oxidative stress via 3-HK and QUIN, causing mitochondrial dysfunction and lipid peroxidation in peripheral tissues [4] [6].
  • Cancer: Tumor microenvironment inflammation induces IDO/TDO and KMO, promoting immunosuppression. KMO-derived metabolites (particularly QUIN and 3-HAA) contribute to T-regulatory cell (Treg) expansion, effector T-cell suppression, and dendritic cell tolerance, facilitating tumor immune evasion [2] [7]. Additionally, QUIN can directly support tumor cell survival by serving as a precursor for NAD+ biosynthesis, an essential cofactor for cancer cell metabolism and growth [7] [8].

Table 2: Pathophysiological Consequences of KMO Dysregulation in Select Diseases

Disease CategoryKey KMO AlterationResulting Metabolite ImbalanceMajor Pathogenic Consequences
Alzheimer's DiseaseIncreased microglial KMO activity↑ QUIN, ↓ KYNA (relative)NMDA excitotoxicity, tau phosphorylation, neuron loss [3] [8]
Huntington's DiseaseStriatal KMO upregulation↑↑ QUIN in striatumStriatal neuron excitotoxicity, motor deficits [8]
SchizophreniaComplex; potential regional ↓ KMO / ↑ IDO↑ Brain KYNA, variable QUINNMDAR/α7nAChR hypofunction, cognitive impairment [2] [6]
Major Depression (Infl.)Peripheral & CNS KMO activation↑ QUIN, ↑ 3-HKNeurotoxicity, reduced neurogenesis, glutamate excess [4] [8]
CancerTumor-associated macrophage KMO induction↑ QUIN, ↑ 3-HAA in tumor microenvironmentT-cell suppression, immune evasion, NAD+ supply for tumors [2] [7]
Rheumatoid ArthritisMacrophage/Synovial KMO upregulation↑ Local QUIN & 3-HKOxidative tissue damage, altered T-cell responses [4] [8]

Rationale for Targeting KMO in Therapeutic Development

Targeting KMO offers distinct therapeutic advantages over modulating upstream enzymes like IDO1 or TDO within the kynurenine pathway:

  • Metabolic Precision: Inhibiting KMO bypasses the broad immunosuppressive and potential neurochemical side effects associated with completely blocking the pathway's entry point (IDO/TDO inhibition). Instead, it strategically redirects accumulating substrate (KYN) toward the neuroprotective and potentially immunomodulatory KYNA branch via KAT enzymes, while simultaneously blocking production of the neurotoxic/immunosuppressive metabolites 3-HK, 3-HAA, and QUIN [5] [7] [8]. This dual action—enhancing protective KYNA and reducing toxic QUIN—aims to restore physiological balance rather than ablating pathway function.
  • Amplified Peripheral-to-Central Effects: While many KMO inhibitors, including early candidates like Ro 61-8048 or UPF-648, exhibit limited blood-brain barrier (BBB) penetration, their primary mechanism relies on robust peripheral KMO inhibition. This elevates circulating KYN levels, which readily cross the BBB via the large neutral amino acid transporter (LAT1). Once in the brain parenchyma, KYN is metabolized by astrocytic KATs into KYNA, thereby increasing central KYNA levels and conferring neuroprotection indirectly [4] [8]. This peripheral lever allows for central nervous system impact even with predominantly peripherally acting compounds. Development of brain-penetrant KMO inhibitors (an area of active research) could offer more direct control over central KMO activity in microglia.
  • High Potency & Selectivity of Novel Inhibitors: GSK 366 exemplifies the modern generation of KMO inhibitors designed for exceptional potency and selectivity. Its sub-nanomolar IC₅₀ against human KMO (2.3 nM) and P. fluorescens KMO (0.7 nM) demonstrates significantly higher affinity compared to older tool compounds [1] [5] [9]. Structural studies reveal that potent inhibitors like GSK 366 typically bind near the FAD cofactor within the enzyme's active site, stabilizing an inactive conformation and preventing the KYN hydroxylation reaction [7]. This high specificity minimizes off-target kinase or monooxygenase effects.
  • Broad Therapeutic Applicability: The central role of KMO in regulating both neuroinflammation and peripheral immunity underpins its potential across diverse indications. Preclinical evidence strongly supports KMO inhibition as a strategy for neurodegenerative diseases (HD, AD), psychiatric disorders (depression), acute brain injury (stroke), chronic pain, and peripheral inflammatory/autoimmune conditions (arthritis, pancreatitis, lupus) [4] [7] [8]. The initiation of a Phase I clinical trial (May 2023) for KNS366, a novel KMO inhibitor developed by Kynos Therapeutics (originating from University of Edinburgh/GSK research), underscores the growing clinical translation of this target [10].
  • Synergy with Existing Therapies: KMO inhibition offers a non-glutamate receptor blocking approach to modulating excitotoxic pathways (via KYNA elevation and QUIN reduction), potentially complementing existing treatments like NMDA antagonists or anti-inflammatory biologics [7] [8]. Its unique immunometabolic mechanism addresses both inflammatory and neurodegenerative components prevalent in complex diseases.

Properties

Product Name

GSK 366

IUPAC Name

3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1

InChI Key

YWASLAPMFGBZQP-SNVBAGLBSA-N

SMILES

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

GSK-366; GSK 366; GSK366

Canonical SMILES

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

Isomeric SMILES

CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.